4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide
Overview
Description
4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide is an organic compound with the molecular formula C5H10O3S It is known for its unique structure, which includes a thiopyran ring with a hydroxyl group and two oxygen atoms attached to the sulfur atom, forming a dioxide
Preparation Methods
The synthesis of 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide typically involves the oxidation of tetrahydrothiopyran derivatives. One common method includes the use of hydrogen peroxide as an oxidizing agent under acidic conditions to introduce the dioxide functionality. Industrial production methods may involve more scalable processes, such as continuous flow reactions, to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a sulfide.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Scientific Research Applications
4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting oxidative stress and inflammation.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide exerts its effects involves its ability to participate in redox reactions. The compound can act as an oxidizing or reducing agent, depending on the conditions. Its molecular targets include enzymes involved in oxidative stress pathways, where it can modulate the activity of these enzymes by altering their redox state .
Comparison with Similar Compounds
Similar compounds to 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide include:
Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide: Similar structure but lacks the hydroxyl group.
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide: Contains an amino group instead of a hydroxyl group.
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide:
Properties
IUPAC Name |
1,1-dioxothian-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c6-5-1-3-9(7,8)4-2-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABSMKPYEZTJTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672492 | |
Record name | 4-Hydroxy-1lambda~6~-thiane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194152-05-1 | |
Record name | 4-Hydroxy-1lambda~6~-thiane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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